molecular formula C8H17BrO B13188538 2-(3-Bromo-2-methylpropoxy)butane

2-(3-Bromo-2-methylpropoxy)butane

Cat. No.: B13188538
M. Wt: 209.12 g/mol
InChI Key: RMVYLJQAOXXHQB-UHFFFAOYSA-N
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Description

2-(3-Bromo-2-methylpropoxy)butane is an organic compound with the molecular formula C8H17BrO. It is a brominated ether, featuring a butane backbone with a 3-bromo-2-methylpropoxy substituent. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-2-methylpropoxy)butane typically involves the bromination of 2-methylpropane followed by etherification. One common method involves the reaction of 2-methylpropane with hydrobromic acid in the presence of a catalyst such as sulfuric acid to produce 2-bromo-2-methylpropane . This intermediate is then reacted with butanol under basic conditions to form this compound.

Industrial Production Methods

Industrial production of this compound can be achieved through continuous flow processes using microchannel reactors. This method allows for precise control of reaction conditions, leading to high yields and selectivity

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-2-methylpropoxy)butane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Bromo-2-methylpropoxy)butane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2-methylpropoxy)butane involves its reactivity as a brominated ether. The bromine atom is a good leaving group, making the compound reactive in substitution and elimination reactions. In biological systems, it can interact with nucleophilic sites on biomolecules, potentially leading to modifications of proteins, nucleic acids, and other cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromo-2-methylpropoxy)butane is unique due to its combination of a brominated alkane and an ether group. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler brominated alkanes. Its structure also provides opportunities for selective modifications in synthetic applications.

Properties

Molecular Formula

C8H17BrO

Molecular Weight

209.12 g/mol

IUPAC Name

1-bromo-3-butan-2-yloxy-2-methylpropane

InChI

InChI=1S/C8H17BrO/c1-4-8(3)10-6-7(2)5-9/h7-8H,4-6H2,1-3H3

InChI Key

RMVYLJQAOXXHQB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OCC(C)CBr

Origin of Product

United States

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